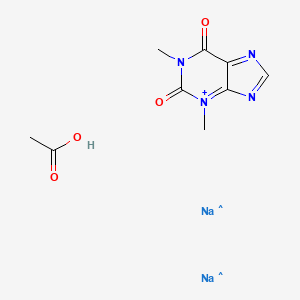
CID 156592273
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156592273” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The preparation of CID 156592273 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the following steps:
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form the desired intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization or chromatography to remove impurities.
Final Synthesis: The purified intermediates are subjected to further chemical reactions to obtain the final compound, this compound.
Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 156592273 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 156592273 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: This compound is used in various industrial processes, including the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 156592273 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
CID 156592273 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Reactivity: The types of chemical reactions each compound undergoes and the conditions required.
Applications: The specific applications of each compound in scientific research and industry .
Properties
Molecular Formula |
C9H11N4Na2O4+ |
|---|---|
Molecular Weight |
285.19 g/mol |
InChI |
InChI=1S/C7H7N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3H,1-2H3;1H3,(H,3,4);;/q+1;;; |
InChI Key |
CKKARUUXKOELLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















